molecular formula C13H9NO3 B1303113 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 98648-23-8

4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1303113
CAS RN: 98648-23-8
M. Wt: 227.21 g/mol
InChI Key: MGHIIGWDUVNPPV-UHFFFAOYSA-N
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Description

“4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C12H9NO2 . It is related to other compounds such as 4’-nitro[1,1’-biphenyl]-4-sulfonamide and 4’-nitro[1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde” can be analyzed using various techniques. The compound has a molecular weight of 199.2054 .

Scientific Research Applications

  • Synthesis and Reactions of Biphenyl Derivatives

    • Field : Organic Chemistry
    • Application : Biphenyl compounds, including 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
    • Method : The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Results : The synthesized compounds have a wide range of biological and medicinal applications .
  • Mo2 Quadruple Bonds

    • Field : Inorganic Chemistry
    • Application : 4’-Nitro-[1,1’-biphenyl]-4-carboxylates are used in the study of Mo2 quadruple bonds .
    • Method : The compounds are prepared from the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4’-nitro [1,1’-biphenyl]-4-carboxylic acid) .
    • Results : The data indicate stronger ground-state coupling of the Mo2 δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
  • Low-Energy Electron Irradiation

    • Field : Physical Chemistry
    • Application : The study of the cross-linking of 4’-nitro-1,1’-biphenyl-4-thiol SAM on gold .
    • Method : The SAM samples were irradiated with different electron energies ranging from 2.5 to 100 eV in ultra-high vacuum .
    • Results : The results of this study were not specified in the source .
  • Mo2 Quadruple Bonds

    • Field : Inorganic Chemistry
    • Application : 4’-Nitro-[1,1’-biphenyl]-4-carboxylates are used in the study of Mo2 quadruple bonds .
    • Method : The compounds are prepared from the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4’-nitro [1,1’-biphenyl]-4-carboxylic acid) .
    • Results : The data indicate stronger ground-state coupling of the Mo2 δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
  • Pharmaceutical Applications

    • Field : Medicinal Chemistry
    • Application : Biphenyl derivatives are used to produce a wide range of drugs and products for agriculture . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
    • Method : The synthesis of biphenyl derivatives involves several chemical reactions related to biphenyl scaffolds .
    • Results : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Chemical Supplier

    • Field : Chemical Supply
    • Application : 4’-Nitro [1,1’-biphenyl]-2-amine is available for purchase from chemical suppliers .
  • Ground vs Excited State M2δ–Ligand Conjugation

    • Field : Inorganic Chemistry
    • Application : 4’-Nitro-[1,1’-biphenyl]-4-carboxylates are used in the study of ground versus excited state M2δ–ligand conjugation .
    • Method : The compounds are prepared from the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4’-nitro [1,1’-biphenyl]-4-carboxylic acid) .
    • Results : The data indicate stronger ground-state coupling of the Mo2 δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
  • Chemical Properties

    • Field : Physical Chemistry
    • Application : The chemical properties of 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde can be studied for various applications .
    • Method : Various experimental methods can be used to study the chemical properties of the compound .
    • Results : The results would depend on the specific experiments conducted .
  • Pharmaceutical Applications

    • Field : Medicinal Chemistry
    • Application : Biphenyl derivatives are used to produce a wide range of drugs and products for agriculture . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
    • Method : The synthesis of biphenyl derivatives involves several chemical reactions related to biphenyl scaffolds .
    • Results : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Chemical Supplier

    • Field : Chemical Supply
    • Application : 4’-Nitro [1,1’-biphenyl]-2-amine is available for purchase from chemical suppliers .

Safety And Hazards

The safety data sheet for a related compound, 4-Nitrobiphenyl, indicates that it may cause cancer and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-(4-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHIIGWDUVNPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377035
Record name 4-(4-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

CAS RN

98648-23-8
Record name 4-(4-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitrobiphenyl-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 M solution (1.2 ml, 1.22 mmol) of diisobutylaluminum hydride in toluene was slowly added to a solution (10 ml) of 4-(4-nitrophenyl)benzonitrile (224 mg, 1 mmol) in toluene at room temperature, and they were stirred for 1 hour. After cooling to 0° C., methanol (0.4 ml) and water (0.4 ml) were slowly added to the obtained mixture, and they were stirred. The reaction mixture was dried over sodium sulfate. After the purification by the silica gel column chromatography (ethyl acetate/hexane), 4-(4-nitrophenyl)benzaldehyde was obtained in the form of a yellow solid (yield: 127 mg, 56%).
[Compound]
Name
solution
Quantity
1.2 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
Type
reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
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0.4 mL
Type
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Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Da Costa, M Roche, E Scheers, A Coluccia… - European journal of …, 2016 - Elsevier
Human rhinoviruses (HRV) are the predominant cause of common colds and flu-like illnesses, but are also responsible for virus-induced exacerbations of asthma and chronic …
ME Schnute, MD McReynolds, J Carroll… - Journal of Medicinal …, 2017 - ACS Publications
Sphingosine kinase (SphK) is the major source of the lipid mediator and G protein-coupled receptor agonist sphingosine-1-phosphate (S1P). S1P promotes cell growth, survival, and …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
H Park, DS Harmalkar, JD Wei, S Sun, J Kwon… - European Journal of …, 2023 - Elsevier
Leukotriene B4 (LTB4) is a potent chemoattractant that can recruit and activate immune cells such as neutrophils, eosinophils, and monocytes to sites of inflammation. Excessive …
I Janica, V Patroniak, P Samorì… - Chemistry–An Asian …, 2018 - Wiley Online Library
Within the last two decades, dynamic covalent chemistry (DCC) has emerged as an efficient and versatile strategy for the design and synthesis of complex molecular systems in solution. …
JY Yue, M Markoulides, AC Regan, SY Li… - Chemical …, 2017 - pubs.rsc.org
Double-walled nanoporous networks based on the Schiff base reaction of nonplanar tripodic building blocks and subsequent dipole-directed self-assembly were fabricated on highly …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk

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